molecular formula C7H8BrNO B1357767 2-Amino-4-bromo-5-methylphenol CAS No. 848358-81-6

2-Amino-4-bromo-5-methylphenol

Cat. No. B1357767
CAS RN: 848358-81-6
M. Wt: 202.05 g/mol
InChI Key: OVFOSMHDFYXTCQ-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-methylphenol (ABMP) is an organic compound that has been studied extensively in the past decade due to its potential applications in scientific research. ABMP is a white crystalline powder with a molecular weight of 195.09 g/mol and a melting point of 95-97°C. It has been used as a reagent in various organic synthesis reactions, as a catalyst in the synthesis of polymers, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conversion Studies : 2-Amino-4-bromo-5-methylphenol has been used in the synthesis of complex compounds like 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol. This process involves cyclization reactions and structural confirmation via various spectroscopic methods (Sun Ducheng, 2012).

  • Characterization of Schiff Bases : It serves as a key component in the synthesis and characterization of Schiff bases, such as (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol. These compounds are studied for their intermolecular interactions, optical energy band, and electronic properties (Z. Demircioğlu et al., 2021).

Photophysical and Photochemical Properties

  • Use in Phthalocyanine Synthesis : In the synthesis of zinc phthalocyanine, a derivative of 2-Amino-4-bromo-5-methylphenol is used. This compound exhibits promising properties for photodynamic therapy applications due to its high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin et al., 2020).

Biological and Medical Research

  • Oxidative Condensation Studies : Research shows that 2-Amino-4-methylphenol can undergo oxidative condensation to form dihydrophenoxazinone compounds when exposed to human hemoglobin. This process is relevant to understanding the reaction mechanisms similar to actinomycin synthase (A. Tomoda et al., 1991).

  • Antibacterial Properties : Bromophenols, related to 2-Amino-4-bromo-5-methylphenol, derived from the red alga Rhodomela confervoides, have been studied for their antibacterial properties against several microorganisms, although their effectiveness varies (Jielu Zhao et al., 2005).

Chemical Analysis and Safety

  • Identification of Chemical Taints : This compound has been identified as responsible for a chemical taint in brine-salted Gouda cheese, showcasing its relevance in food safety and quality control studies (O. Mills et al., 1997).

  • Luminescent Property Studies : The luminescent properties of methylphenols, including 2-amino-4-methylphenol, in various forms are studied in aqueous micelle solutions, offering insights into their photophysical behavior (T. Sokolova et al., 2005).

properties

IUPAC Name

2-amino-4-bromo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFOSMHDFYXTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604132
Record name 2-Amino-4-bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-5-methylphenol

CAS RN

848358-81-6
Record name 2-Amino-4-bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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